Lipophilicity (XLogP3) Comparison: 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride vs. 2,4-Dichlorobenzotrifluoride (Parent Scaffold Without –OCF₂H)
The introduction of the difluoromethoxy group at position 3 markedly increases computed lipophilicity relative to the parent 2,4-dichlorobenzotrifluoride scaffold lacking any –OCF₂H substituent. Target compound 1803788-83-1 exhibits an XLogP3-AA value of 5.0, compared to an experimentally derived log P of approximately 3.66 for 2,4-dichlorobenzotrifluoride (CAS 320-60-5) [1][2]. This ΔlogP of ~1.34 units corresponds to an approximately 22-fold increase in octanol/water partition coefficient, which directly impacts membrane permeability, metabolic partitioning, and chromatographic retention behavior [3]. For medicinal chemistry programs optimizing CNS penetration or oral bioavailability, this lipophilicity shift is a critical selection parameter that cannot be replicated by the parent dichlorobenzotrifluoride scaffold.
| Evidence Dimension | Lipophilicity (XLogP3 / log P) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.0 (computed, PubChem 2019.06.18 release) |
| Comparator Or Baseline | 2,4-Dichlorobenzotrifluoride (CAS 320-60-5): log P = 3.66 (experimental, octanol/water at 25 °C) |
| Quantified Difference | ΔlogP ≈ +1.34 units (~22-fold higher partition coefficient for target compound) |
| Conditions | Target: XLogP3-AA atom-additive method (PubChem release 2019.06.18). Comparator: experimental shake-flask determination at 25 °C, pH not specified (PMC reference data, 2020). Cross-study comparison; note differing measurement methods (computed vs. experimental). |
Why This Matters
A 22-fold difference in lipophilicity governs membrane permeation rate, metabolic soft-spot exposure, and chromatographic purification strategy—parameters that directly determine whether a building block is fit-for-purpose in a given synthetic route or drug discovery campaign.
- [1] PubChem Compound Summary. 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride, CID 119008274. Computed XLogP3-AA value. National Center for Biotechnology Information. View Source
- [2] Table 2, Physicochemical Properties Data. PMC Reference Data. Octanol/water partition coefficient (log K) for 2,4-dichlorobenzotrifluoride reported as 3.66 at 25 °C. Published 2020. View Source
- [3] Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in Medicinal Chemistry. Chem. Soc. Rev. 2008, 37 (2), 320–330. View Source
